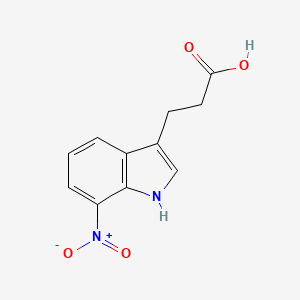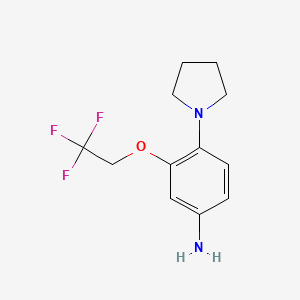
4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline is an organic compound that features a pyrrolidine ring and a trifluoroethoxy group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Formation of the Aniline Core: The starting material, 4-nitroaniline, undergoes a nucleophilic aromatic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-nitro-3-(2,2,2-trifluoroethoxy)aniline.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-amino-3-(2,2,2-trifluoroethoxy)aniline.
Formation of the Pyrrolidine Ring: Finally, the amine undergoes a nucleophilic substitution reaction with pyrrolidine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the aniline or pyrrolidine ring.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring can contribute to binding affinity and specificity, potentially leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the trifluoroethoxy group, resulting in different electronic properties and biological activity.
3-(2,2,2-Trifluoroethoxy)aniline: Lacks the pyrrolidine ring, affecting its binding affinity and specificity.
Uniqueness
4-(Pyrrolidin-1-yl)-3-(2,2,2-trifluoroethoxy)aniline is unique due to the combination of the pyrrolidine ring and the trifluoroethoxy group, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C12H15F3N2O |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-18-11-7-9(16)3-4-10(11)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 |
InChIキー |
URCNZJROLVBVJY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)

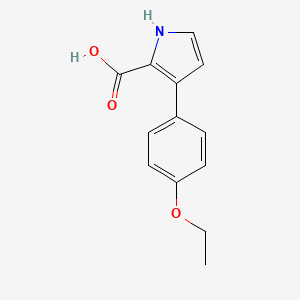
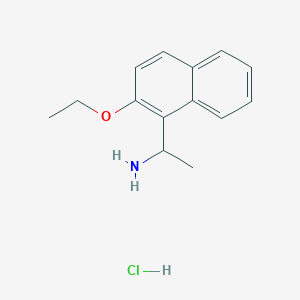
![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
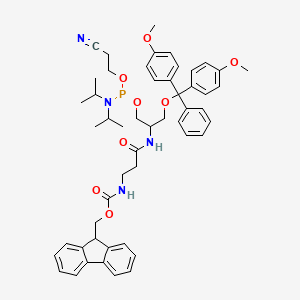
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
